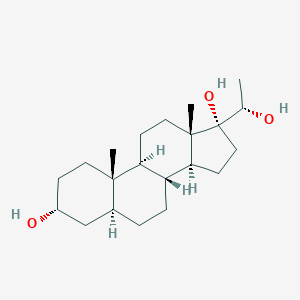
(20R)-5alpha-Pregnane-3alpha,17,20-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnanetriol is synthesized through the reduction of 17α-hydroxyprogesterone. The reduction process involves the conversion of the C-20 ketone group to a hydroxyl group . This transformation can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride under controlled conditions .
Industrial Production Methods
Industrial production of pregnanetriol involves the biotransformation of progesterone using microbial cultures. Specific strains of bacteria or fungi are employed to hydroxylate progesterone at the 17α and 20α positions, yielding pregnanetriol . This method is preferred due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Pregnanetriol undergoes various chemical reactions, including:
Reduction: Further reduction of pregnanetriol can yield pregnanediol, another metabolite of progesterone.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetone.
Major Products
Pregnanetriol-3,20-dione: Formed through oxidation.
Pregnanediol: Formed through further reduction.
Scientific Research Applications
Pregnanetriol has several scientific research applications:
Mechanism of Action
Pregnanetriol itself is an inactive metabolite and does not exert significant biological effects. its precursor, 17α-hydroxyprogesterone, plays a crucial role in the synthesis of adrenal corticoids . The mechanism involves the reduction of 17α-hydroxyprogesterone to pregnanetriol, which is then excreted in urine . Elevated levels of pregnanetriol indicate an imbalance in adrenal steroidogenesis, often due to enzyme deficiencies .
Comparison with Similar Compounds
Similar Compounds
Pregnanediol: Another metabolite of progesterone, formed through the reduction of pregnanetriol.
Pregnanetriolone: A related compound with similar structure but different functional groups.
Uniqueness
Pregnanetriol is unique due to its specific role as a biomarker for congenital adrenal hyperplasia and its diagnostic significance in monitoring adrenal function . Unlike pregnanediol, pregnanetriol is directly linked to the metabolic pathway of 17α-hydroxyprogesterone and provides insights into adrenal enzyme activity .
Properties
CAS No. |
13933-75-0 |
|---|---|
Molecular Formula |
C21H36O3 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(3R,5S,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14-,15+,16+,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
SCPADBBISMMJAW-OXSVGAIHSA-N |
SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O |
Key on ui other cas no. |
13933-75-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















